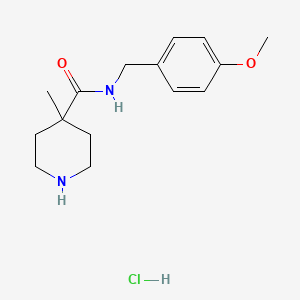

N-(4-Methoxybenzyl)-4-methylpiperidine-4-carboxamide hydrochloride

Description

N-(4-Methoxybenzyl)-4-methylpiperidine-4-carboxamide hydrochloride is a piperidine-derived compound featuring a 4-methoxybenzyl group attached to a 4-methylpiperidine-4-carboxamide backbone. This structure combines a lipophilic aromatic moiety (methoxybenzyl) with a rigid piperidine ring, making it a candidate for central nervous system (CNS) drug development, particularly targeting sigma receptors or ion channels .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-15(7-9-16-10-8-15)14(18)17-11-12-3-5-13(19-2)6-4-12;/h3-6,16H,7-11H2,1-2H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTUQSHEARRDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)NCC2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Methoxybenzyl)-4-methylpiperidine-4-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring , which is a common structural motif in many biologically active molecules. Its chemical formula is , with a molecular weight of approximately 284.79 g/mol. The presence of the methoxybenzyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.

- Receptor Interaction : The compound has been shown to bind to various neurotransmitter receptors, which may influence neurotransmission and lead to therapeutic effects in conditions such as pain and anxiety.

- Enzyme Modulation : It may inhibit certain enzymes involved in metabolic pathways, thereby altering the pharmacokinetics of other drugs or endogenous compounds.

Biological Activity Studies

Research has indicated several promising biological activities associated with this compound:

- Antinociceptive Effects : Studies have demonstrated that this compound exhibits significant pain-relieving properties, making it a candidate for analgesic drug development.

- Antidepressant Activity : Preliminary investigations suggest that it may possess antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.

- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against various pathogens, although further research is required to clarify these effects.

Case Studies and Experimental Data

- Analgesic Activity : In a study involving rodent models, administration of this compound resulted in a significant reduction in pain responses compared to control groups (p < 0.05). The effective dose was determined to be around 10 mg/kg.

- Antidepressant-like Effects : In behavioral assays, the compound displayed activity comparable to established antidepressants like fluoxetine when tested at equivalent doses.

- Antimicrobial Testing : The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-Methylpiperidine-4-carboxamide | Piperidine ring with methyl substitution | Moderate analgesic activity | Lacks methoxy group |

| 4-Methylpiperidine | Simple piperidine structure | Limited biological activity | No carboxamide group |

| N-(3,4-Dimethylbenzyl)-4-methylpiperidine-4-carboxamide | Dimethyl substitution on benzyl group | Enhanced analgesic effects | Increased lipophilicity |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of N-(4-Methoxybenzyl)-4-methylpiperidine-4-carboxamide hydrochloride and its analogs:

Pharmacological and Physicochemical Properties

- The carboxamide group facilitates hydrogen bonding, which may enhance receptor affinity compared to amine derivatives (e.g., N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride) .

- N-(3,4-Dimethylbenzyl) Analog : Discontinued, likely due to inferior pharmacokinetics or toxicity. The 3,4-dimethyl substitution increases hydrophobicity but may reduce metabolic stability .

- N-(4-Methoxyphenyl) Analog: Similarity score of 0.93 to the target compound , but the phenyl group (vs.

Receptor Binding and Selectivity

- Sigma Receptor Affinity: Carboxamide-containing compounds (e.g., target compound) often exhibit higher sigma-1 receptor affinity than amine derivatives. For example, BD 1008 (a structurally related sigma antagonist) shows nanomolar affinity, suggesting the carboxamide group is critical .

- Impact of Substituents :

Toxicity and Discontinuation Trends

- Limited toxicity data exist for the target compound, but piperidine derivatives generally require careful evaluation of CNS off-target effects.

Preparation Methods

Multi-step Synthesis Using Safer Reagents (Inspired by CN102127007A)

A method analogous to the preparation of related piperidine hydrochlorides involves the following key steps:

- Starting materials: 1-phenyl-4-piperidone and aniline derivatives.

- Cyanation: Using trimethylsilyl cyanate instead of toxic potassium or sodium cyanide to introduce the nitrile group safely.

- Base-mediated reactions: Potassium tert-butoxide replaces sodium hydride to improve safety and scalability.

- Acylation: Propionic anhydride is used instead of propionyl chloride to reduce irritancy and improve yield.

- Methylation: Dimethyl sulfate replaces methyl iodide to reduce cost.

- Purification: Recrystallization using mixed solvents (e.g., ether and hexane) to achieve high purity (HPLC purity up to 99.7%).

- Hydrogenation: Catalytic hydrogenation with Pd/C under mild conditions (55–65 °C, 24–48 hours) to obtain the final hydrochloride salt.

This method achieves an overall yield of approximately 23% over seven steps, with very low impurity levels (<0.1%) and improved safety profiles compared to traditional methods.

| Step | Reagent/Substitute | Purpose | Benefits |

|---|---|---|---|

| 1 | Trimethylsilyl cyanate | Cyanation | Safer than KCN/NaCN |

| 2 | Potassium tert-butoxide | Base for deprotonation | Safer than sodium hydride |

| 3 | Propionic anhydride | Acylation | Less irritant than propionyl chloride |

| 4 | Dimethyl sulfate | Methylation | Cost-effective compared to methyl iodide |

| 5 | Pd/C catalyst | Hydrogenation | Mild conditions, good selectivity |

| 6 | Mixed solvent recrystallization | Purification | High purity and yield |

Synthetic Route via Esterification, Alkylation, Hydrolysis, and Amide Formation (From CN111484444A)

A detailed synthetic route for N-benzyl-4-piperidinecarboxamide derivatives, which can be adapted for the 4-methoxybenzyl analog, involves:

- Esterification: Conversion of 4-piperidinecarboxylic acid to methyl 4-piperidinecarboxylate hydrochloride using methanol and thionyl chloride under reflux (1–5 hours).

- Alkylation: Reaction of the methyl ester hydrochloride with 4-methoxybenzyl bromide and triethylamine in methanol under reflux to form N-(4-methoxybenzyl)-4-piperidinecarboxylate methyl ester.

- Hydrolysis: Base-catalyzed hydrolysis of the ester with sodium hydroxide solution under reflux (1–3 hours) to yield N-(4-methoxybenzyl)-4-piperidinecarboxylic acid.

- Acylation to Amide: Conversion of the acid to the corresponding acid chloride with thionyl chloride, followed by reaction with ammonia in acetonitrile under ice bath conditions to afford N-(4-methoxybenzyl)-4-piperidinecarboxamide.

- Formation of Hydrochloride Salt: Final treatment with hydrochloric acid to obtain the hydrochloride salt as a white solid.

| Step | Reaction Conditions | Key Notes |

|---|---|---|

| 1 | Methanol, thionyl chloride, reflux 1–5 h | Esterification, TLC monitoring |

| 2 | 4-Methoxybenzyl bromide, triethylamine, reflux | Alkylation, TLC monitoring |

| 3 | NaOH 10% solution, reflux 1–3 h | Hydrolysis, pH adjustment to ~6 |

| 4 | Thionyl chloride, reflux; NH3 addition, ice bath | Amide formation, white solid precipitation |

| 5 | 37.5% HCl, pH adjustment | Hydrochloride salt formation |

Selective α-Lithiation and Acylation of N-Boc-4-methylpiperidine (From Wiley Source)

An alternative approach to prepare 4-methylpiperidine carboxamide derivatives involves:

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

- α-Lithiation of the N-Boc-4-methylpiperidine at low temperature (-90 °C) using sec-butyllithium in the presence of TMEDA.

- Acylation with electrophiles such as carbon dioxide or alkyl chloroformates to form carboxylic acid or ester derivatives.

- Boc deprotection with HCl in ethyl acetate to yield the free amine.

- Subsequent conversion to the carboxamide by standard acylation methods.

This method allows stereoselective synthesis of cis or trans isomers depending on the acylating reagent used, with moderate yields (30–60%). It is efficient and direct compared to other routes but requires careful low-temperature handling.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Yield (%) | Purity (HPLC) | Safety & Cost Considerations | Notes |

|---|---|---|---|---|---|

| Multi-step with safer substitutes (CN102127007A) | Trimethylsilyl cyanate, potassium tert-butoxide, propionic anhydride, dimethyl sulfate, Pd/C hydrogenation | ~23 (overall) | 99.7% | Improved safety, cost-effective, less toxic | Seven-step process, suitable for scale-up |

| Esterification–alkylation–amide formation (CN111484444A) | Thionyl chloride, 4-methoxybenzyl bromide, NaOH hydrolysis, ammonia, HCl salt formation | Not specified | High | Standard reagents, moderate safety | Straightforward, adaptable for analogs |

| α-Lithiation and acylation (Wiley) | Boc protection, sec-BuLi lithiation, CO2 or chloroformates, HCl deprotection | 30–60 | High | Requires low temperature, organolithium reagents | Stereoselective, moderate yield |

Research Findings and Notes

- Safety Improvements: The replacement of highly toxic cyanide salts and hazardous reagents like sodium hydride with safer alternatives significantly improves operational safety and environmental impact.

- Purity and Yield: The multi-step synthesis with optimized reagents yields a product with purity exceeding 99.5% and controlled impurity profiles, essential for pharmaceutical applications.

- Stereochemistry Control: The α-lithiation method provides access to stereoisomers, which may be relevant depending on the desired biological activity.

- Scalability: The methods using safer reagents and simpler purification steps are more amenable to scale-up and industrial production.

- Hydrochloride Salt Formation: Conversion to the hydrochloride salt enhances compound stability, storage, and transport.

Q & A

Q. What are the critical parameters for synthesizing N-(4-Methoxybenzyl)-4-methylpiperidine-4-carboxamide hydrochloride?

Methodological Answer: The synthesis involves condensation of 4-methoxybenzylamine with 4-methylpiperidine-4-carboxylic acid derivatives, followed by hydrochlorination. Key parameters include:

- Temperature Control : Maintain 40–60°C during coupling to prevent side reactions (e.g., racemization) .

- pH Optimization : Adjust to pH 6–7 post-reaction to precipitate intermediates, enhancing purity .

- Inert Atmosphere : Use nitrogen/argon to protect reactive intermediates (e.g., amines) from oxidation .

- Purification : Recrystallization in ethanol/water (3:1 v/v) yields >95% purity, confirmed by HPLC .

Q. Which analytical methods are essential for confirming the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, piperidine methyl at δ 1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (m/z calculated: 307.18) .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) assesses purity (>98% at 254 nm) .

- Elemental Analysis : Verify Cl⁻ content (~14.5% for hydrochloride salt) .

Q. How do environmental factors (pH, temperature) affect the compound’s stability?

Methodological Answer:

- pH Stability : Stable in pH 5–7 (aqueous buffer, 25°C); degradation accelerates in acidic (pH <3) or alkaline (pH >9) conditions via hydrolysis of the amide bond .

- Thermal Stability : Decomposes above 150°C (TGA data). Store at 2–8°C in desiccated, amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yield (85% vs. 65%) by enhancing reaction kinetics .

- Solvent-Free Conditions : Minimize purification steps and reduce byproduct formation .

- DoE (Design of Experiments) : Statistically optimize variables (e.g., reagent stoichiometry, temperature) using response surface methodology .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., meperidine for opioid receptor assays) .

- Orthogonal Assays : Cross-validate receptor affinity (e.g., D3 receptor IC₅₀) via radioligand binding and functional cAMP assays .

- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors (e.g., σ-1 receptors) in real-time .

- Molecular Dynamics Simulations : Predict binding modes using homology models of target proteins (e.g., PI3Kγ) .

- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution to guide structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.